molecular formula C21H15N3S3 B15078336 N'-phenyl-N-[(3Z)-4-phenyl-5-thioxo-1,2,4-dithiazolidin-3-ylidene]benzenecarboximidamide

N'-phenyl-N-[(3Z)-4-phenyl-5-thioxo-1,2,4-dithiazolidin-3-ylidene]benzenecarboximidamide

Cat. No.: B15078336
M. Wt: 405.6 g/mol
InChI Key: FJPXMHIJROTFCE-UHFFFAOYSA-N
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Description

N’-phenyl-N-[(3Z)-4-phenyl-5-thioxo-1,2,4-dithiazolidin-3-ylidene]benzenecarboximidamide is a complex organic compound with the molecular formula C21H15N3S3 and a molecular weight of 405.566 g/mol . This compound is known for its unique structure, which includes a dithiazolidine ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-phenyl-N-[(3Z)-4-phenyl-5-thioxo-1,2,4-dithiazolidin-3-ylidene]benzenecarboximidamide typically involves the reaction of appropriate aniline derivatives with carbon disulfide and other reagents under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and requires careful temperature control to ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-phenyl-N-[(3Z)-4-phenyl-5-thioxo-1,2,4-dithiazolidin-3-ylidene]benzenecarboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

N’-phenyl-N-[(3Z)-4-phenyl-5-thioxo-1,2,4-dithiazolidin-3-ylidene]benzenecarboximidamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-phenyl-N-[(3Z)-4-phenyl-5-thioxo-1,2,4-dithiazolidin-3-ylidene]benzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-phenyl-N-[(3Z)-4-phenyl-5-thioxo-1,2,4-dithiazolidin-3-ylidene]benzenecarboximidamide stands out due to its dithiazolidine ring, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C21H15N3S3

Molecular Weight

405.6 g/mol

IUPAC Name

N'-phenyl-N-(4-phenyl-5-sulfanylidene-1,2,4-dithiazolidin-3-ylidene)benzenecarboximidamide

InChI

InChI=1S/C21H15N3S3/c25-21-24(18-14-8-3-9-15-18)20(26-27-21)23-19(16-10-4-1-5-11-16)22-17-12-6-2-7-13-17/h1-15H

InChI Key

FJPXMHIJROTFCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NC2=CC=CC=C2)N=C3N(C(=S)SS3)C4=CC=CC=C4

Origin of Product

United States

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